Technical Whitepaper: Properties, Synthesis, and Applications of 1-Butoxy-2,3-difluoro-4-iodobenzene
Technical Whitepaper: Properties, Synthesis, and Applications of 1-Butoxy-2,3-difluoro-4-iodobenzene
Executive Summary
In the fields of advanced materials science and pharmaceutical development, halogenated aromatic building blocks serve as critical nodes for molecular complexity. 1-Butoxy-2,3-difluoro-4-iodobenzene (CAS 1366126-91-1) is a highly specialized, trifunctional intermediate. Its molecular architecture integrates a flexible butoxy chain (promoting solubility and mesophase formation), a 2,3-difluoro core (generating a strong lateral dipole moment), and a highly reactive iodine atom (enabling transition-metal-catalyzed cross-coupling). This whitepaper provides an in-depth technical analysis of its physicochemical properties, synthetic methodologies, and primary applications in the development of nematic liquid crystals.
Physicochemical Properties & Molecular Architecture
The utility of 1-Butoxy-2,3-difluoro-4-iodobenzene stems directly from its carefully tuned structural properties. The heavy iodine atom significantly increases the molecular weight and polarizability, while the adjacent fluorine atoms withdraw electron density, stabilizing the aromatic core against unwanted oxidative degradation.
Quantitative Data Summary
The following table synthesizes the core physicochemical properties of the compound, critical for handling, storage, and reaction planning[1],[2].
| Property | Value / Specification |
| Chemical Name | 1-Butoxy-2,3-difluoro-4-iodobenzene |
| CAS Registry Number | 1366126-91-1 |
| Molecular Formula | C₁₀H₁₁F₂IO |
| Molecular Weight | 312.09 g/mol |
| Boiling Point | 281.8 ± 40.0 °C (Predicted) |
| Physical State | Liquid (Predicted based on alkoxy-halogenated analogues) |
| Storage Conditions | 2–8 °C; Store sealed in a dry environment to prevent degradation |
Synthesis Methodology & Mechanistic Insights
The synthesis of 1-butoxy-2,3-difluoro-4-iodobenzene relies on the highly regioselective oxidative iodination of 1-butoxy-2,3-difluorobenzene.
Causality in Experimental Design
Molecular iodine (
Regioselectivity is governed by the strong
Protocol: Oxidative Regioselective Iodination
The following step-by-step methodology is designed as a self-validating system to ensure maximum yield and purity[3].
-
Reagent Activation: Dissolve 13.9 mmol of periodic acid (
) in 20 mL of anhydrous methanol. Stir vigorously at room temperature (20–25 °C) for 20 minutes. Insight: Methanol is crucial as it solubilizes the reagents and stabilizes the transient iodonium species. -
Substrate Addition: Introduce the starting material, 1-butoxy-2,3-difluorobenzene (approx. 10–12 mmol), into the methanolic solution.
-
Electrophile Generation: Slowly add molecular iodine (
, 7.1 g) in controlled portions to the stirring mixture. Insight: Portion-wise addition prevents thermal spikes and controls the steady-state concentration of , suppressing poly-iodination side reactions. -
Reaction Maturation: Allow the reaction to stir at room temperature for 4–6 hours.
-
Quenching & Workup: Quench the reaction by adding a saturated aqueous solution of sodium thiosulfate (
) to reduce unreacted iodine. Extract the aqueous layer with dichloromethane ( , 3 x 20 mL). -
Purification: Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate (
), filter, and concentrate under reduced pressure. -
Self-Validating Analytics: Analyze the crude product via GC-MS. The protocol is validated when the starting material peak (m/z 186) completely disappears, replaced by a singular dominant molecular ion peak at m/z 312 , confirming the successful incorporation of exactly one iodine atom[3].
Fig 1: Oxidative iodination workflow generating the target halogenated building block.
Applications in Advanced Materials (Liquid Crystals)
The primary industrial application of 1-Butoxy-2,3-difluoro-4-iodobenzene is as an advanced 4[4]. Specifically, it is utilized to synthesize nematic liquid crystals exhibiting negative dielectric anisotropy (
Structure-Property Relationship
-
The 2,3-Difluoro Motif: The two highly electronegative fluorine atoms point in the same lateral direction, generating a strong permanent dipole moment perpendicular to the long axis of the molecule. When incorporated into Vertical Alignment (VA) mode LCD panels, this perpendicular dipole allows the liquid crystal molecules to align horizontally when an electric field is applied, blocking light and creating deep, high-contrast black states.
-
The Butoxy Tail: The flexible 4-carbon alkoxy chain lowers the melting point of the resulting mesogen, broadening the temperature range of the nematic phase and improving solubility in eutectic LC mixtures.
-
The Iodine Handle: The iodine atom at the 4-position serves as a highly reactive leaving group for palladium-catalyzed Suzuki-Miyaura cross-coupling. By reacting this core with various arylboronic acids, researchers can systematically extend the conjugated
-system to create biphenyl or terphenyl mesogens.
Fig 2: Application pathway transforming the iodinated core into a functional VA-LCD material.
References
- Amadis Chemical. "1-Butoxy-2,3-difluoro-4-iodobenzene, 1366126-91-1".
- Boroncore. "1366126-91-1 | 1-Butoxy-2,3-difluoro-4-iodobenzene". Boroncore Products.
- National Yang Ming Chiao Tung University (NYCU). "Master's Thesis: Synthesis of Liquid Crystals". NYCU Institutional Repository.
- BLDpharm. "Liquid Crystal (LC) Materials".
